Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate
Overview
Description
Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate is a chemical compound with the molecular formula C13H14N2O3. It is a derivative of benzoate, featuring a methoxy group and an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate typically involves the reaction of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-carboxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: Methyl 3-methoxy-4-(4-methyl-1H-imidazoline-1-yl)benzoate.
Substitution: Methyl 3-halo-4-(4-methyl-1H-imidazol-1-yl)benzoate.
Scientific Research Applications
Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile: Contains a nitrile group instead of the ester group, resulting in different applications and reactivity.
Uniqueness
Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate is unique due to the presence of both the methoxy and imidazole groups, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-methoxy-4-(4-methylimidazol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-15(8-14-9)11-5-4-10(13(16)18-3)6-12(11)17-2/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENZUEPDJZOIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650731 | |
Record name | Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870837-21-1 | |
Record name | Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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